N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the specific functional groups present in the molecule. For example, the thiazole ring in the molecule can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of your compound would depend on the other functional groups present in the molecule.Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the odor of thiazole is similar to that of pyridine, and it is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-15-13-20(25-21(28)12-7-16-5-3-2-4-6-16)27(26-15)22-24-19(14-29-22)17-8-10-18(23)11-9-17/h2-6,8-11,13-14H,7,12H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDHUHUYPBGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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